molecular formula C18H19N3O3 B6780066 N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide

N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide

Cat. No.: B6780066
M. Wt: 325.4 g/mol
InChI Key: YIEVPZHWZUYLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a benzofuranyl group, and a carboxamide moiety

Properties

IUPAC Name

N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-9-15-13(22)4-3-5-14(15)24-17(9)18(23)21-12-8-19-10(2)20-16(12)11-6-7-11/h8,11H,3-7H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEVPZHWZUYLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CN=C(N=C3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-cyclopropyl-2-methylpyrimidin-5-amine with 3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and a base like triethylamine to neutralize the byproducts.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidinyl or benzofuranyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

  • Biology: It is utilized in biological assays to investigate its interaction with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for treating diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. The benzofuranyl group may participate in additional interactions, contributing to the overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyprodinil: A fungicide with a similar pyrimidinyl structure.

  • TKI-28: A tyrosine kinase inhibitor with a related benzofuranyl group.

  • CDK4 Inhibitors: Compounds that inhibit cyclin-dependent kinases and share structural similarities.

This compound represents a valuable tool in scientific research and industrial applications, offering a wide range of possibilities for future developments.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.